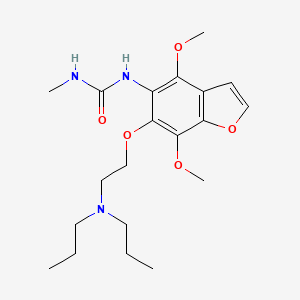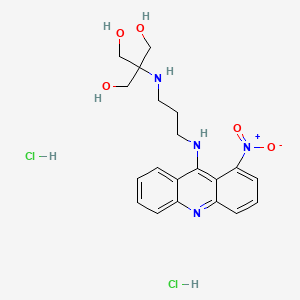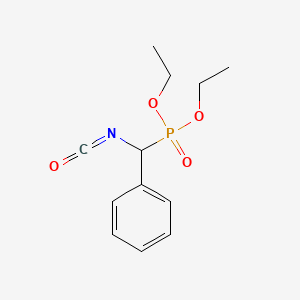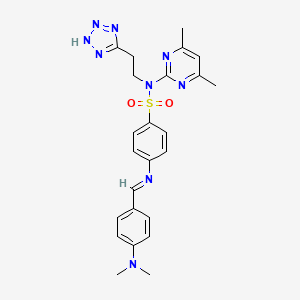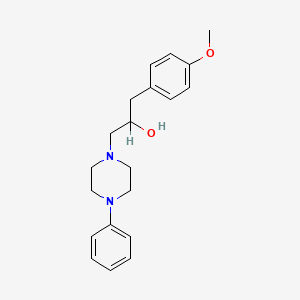
alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol: is a chemical compound that features a piperazine ring substituted with a phenyl group and a p-methoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol typically involves the reaction of p-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a low temperature to ensure selectivity and yield . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: DDQ, ceric ammonium nitrate (CAN), or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: p-Methoxybenzaldehyde.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of new therapeutic agents .
Medicine: Its unique structure allows for the modulation of various biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Wirkmechanismus
The mechanism of action of alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the phenyl group contribute to its binding affinity and selectivity. The compound can modulate various signaling pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzylpiperazine: A piperazine derivative with a benzyl group instead of a p-methoxybenzyl group.
Phenylpiperazine: A simpler derivative with only a phenyl group attached to the piperazine ring.
Methoxybenzylpiperazine: A compound with a methoxybenzyl group but lacking the phenyl group.
Uniqueness: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol is unique due to the presence of both the p-methoxybenzyl and phenyl groups. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
74037-83-5 |
|---|---|
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-24-20-9-7-17(8-10-20)15-19(23)16-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10,19,23H,11-16H2,1H3 |
InChI-Schlüssel |
XIKHTMGVSBIVJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
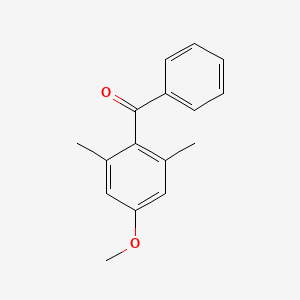
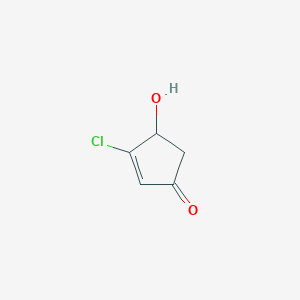
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
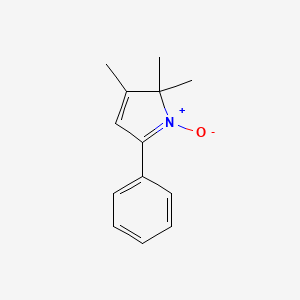
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
